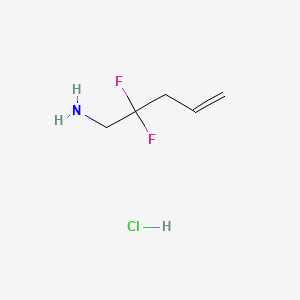![molecular formula C14H14Cl3N B13452395 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is a chemical compound known for its unique structure and properties. It consists of a methanamine group attached to a phenyl ring, which is further substituted with a 2,4-dichlorophenylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (2,4-Dichlorophenyl)(phenyl)methanamine
- Methyltetrazine-amine hydrochloride
Uniqueness: 1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methanamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H14Cl3N |
|---|---|
Poids moléculaire |
302.6 g/mol |
Nom IUPAC |
[4-[(2,4-dichlorophenyl)methyl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H13Cl2N.ClH/c15-13-6-5-12(14(16)8-13)7-10-1-3-11(9-17)4-2-10;/h1-6,8H,7,9,17H2;1H |
Clé InChI |
TXXXJVOPQKMGNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=C(C=C(C=C2)Cl)Cl)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
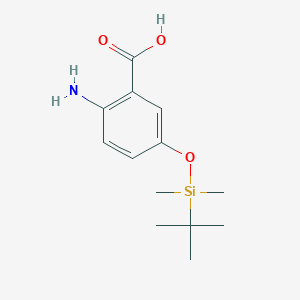
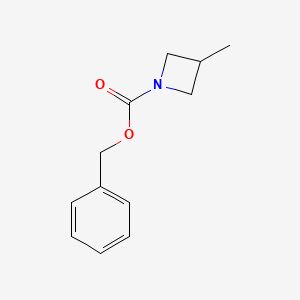
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
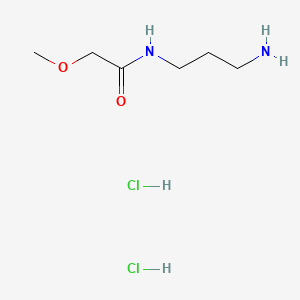
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
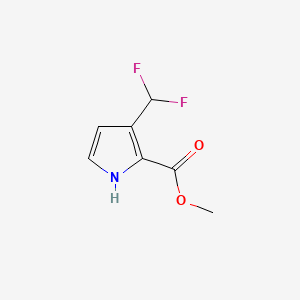
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)

